molecular formula C13H19FN2 B3077199 1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine CAS No. 1044769-80-3

1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine

Cat. No. B3077199
CAS RN: 1044769-80-3
M. Wt: 222.3 g/mol
InChI Key: UICPTCGPPWEBMI-UHFFFAOYSA-N
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Description

The compound “1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine” is likely to be an organic compound consisting of a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The compound also contains a fluorine atom and a methyl group attached to a phenyl ring, which could potentially affect its reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would consist of a piperidine ring with a methyl group and an amine group attached at the 3rd position. Additionally, a phenyl ring with a fluorine atom and a methyl group at the 5th and 2nd positions respectively would be attached to the nitrogen of the piperidine ring .

Scientific Research Applications

Conformational Analysis and Crystal Structure Studies

  • Conformational Analysis : A study conducted by Ribet et al. (2005) focused on the conformational analysis of a structurally similar compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine. The research provided insights into the conformation of the piperidin ring in both solid and solution states, using techniques like NMR and X-ray powder diffraction (Ribet et al., 2005).

Synthesis and Pharmaceutical Applications

  • Synthesis of Related Compounds : Liu et al. (2011) discussed the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for the synthesis of Repaglinide, a medication for diabetes. The study highlights the environmental-friendly catalytic hydrogenation process used in the synthesis (Liu et al., 2011).

Cancer Research

  • Aurora Kinase Inhibitor : A derivative of piperidine was explored as an inhibitor of Aurora A kinase, suggesting potential use in cancer treatment. This demonstrates the relevance of piperidin-3-amine derivatives in developing cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Antidepressant Potential

  • Antidepressant Activity : Vacher et al. (1999) investigated derivatives of 2-pyridinemethylamine, which included structures similar to 1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine, for their potential as 5-HT1A receptor agonists with antidepressant properties (Vacher et al., 1999).

Neuropharmacology

  • Trigeminal Neuropathic Pain Treatment : Deseure et al. (2002) studied the effects of a 5-HT(1A) receptor agonist, similar in structure to the compound , on trigeminal neuropathic pain. This highlights the potential neuropharmacological applications of such compounds (Deseure et al., 2002).

properties

IUPAC Name

1-[(5-fluoro-2-methylphenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c1-10-4-5-12(14)7-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICPTCGPPWEBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CN2CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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